1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (CAS 1343157-29-8) is a synthetic heterocyclic compound that fuses a 1,3,4-thiadiazole ring with a 3-hydroxyazetidine moiety. This dual-ring system creates a molecular scaffold of interest to medicinal chemistry and chemical biology, where the electron-deficient thiadiazole core can engage in π-stacking and hydrogen-bonding interactions while the strained azetidine ring imposes conformational rigidity and presents a modifiable hydroxyl handle.

Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
Cat. No. B13502280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol
Molecular FormulaC5H7N3OS
Molecular Weight157.20 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NN=CS2)O
InChIInChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2
InChIKeyQTECUNQWCGAIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol for Research and Procurement: A Heterocyclic Building Block with Dual-Ring Architecture


1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol (CAS 1343157-29-8) is a synthetic heterocyclic compound that fuses a 1,3,4-thiadiazole ring with a 3-hydroxyazetidine moiety [1]. This dual-ring system creates a molecular scaffold of interest to medicinal chemistry and chemical biology, where the electron-deficient thiadiazole core can engage in π-stacking and hydrogen-bonding interactions while the strained azetidine ring imposes conformational rigidity and presents a modifiable hydroxyl handle [1][2]. The compound is supplied as a research chemical building block, typically at ≥97% purity .

Why 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol Cannot Be Replaced by Simple Thiadiazole or Azetidine Analogs


The specific combination of a 1,3,4-thiadiazole ring N-linked to a 3-hydroxyazetidine generates a physicochemical signature that is not reproduced by mono-cyclic thiadiazoles, azetidines, or even closely related regioisomers. The azetidine 3-OH group provides a hydrogen-bond donor that is absent in 1-(1,3,4-thiadiazol-2-yl)azetidine [1], altering logP, aqueous solubility, and target-binding capacity. Conversely, replacing the 1,3,4-thiadiazole with a 1,2,4-thiadiazole or oxadiazole isomer shifts the nitrogen-atom arrangement and consequently the hydrogen-bond-acceptor pharmacophore [2]. These differences preclude direct one-for-one substitution in structure-activity relationship (SAR) campaigns or synthetic route development without re-optimization of potency, selectivity, or pharmacokinetic parameters.

Quantitative Differentiation Evidence for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol Versus Closest Analogs


Hydrogen-Bond Donor Capacity Differentiates 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol from the Des-hydroxy Analog

The presence of a hydroxyl group at the azetidine 3-position confers a hydrogen-bond donor (HBD) count of 1, which is completely absent in the des-hydroxy analog 1-(1,3,4-thiadiazol-2-yl)azetidine. Per PubChem computed properties, 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol has HBD = 1, whereas the des-hydroxy analog has HBD = 0 [1]. This difference directly impacts predicted aqueous solubility and target-binding interactions, as HBD count is a key component of Lipinski's Rule of Five and influences permeability and efflux ratios [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Advantage Over Pyrrolidine and Piperidine Isosteres

The azetidine ring in 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol yields a TPSA of 77.5 Ų, as listed in PubChem [1]. This is lower than the TPSA of the homologous pyrrolidin-3-ol analog 1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol (estimated TPSA ≈ 78–79 Ų due to increased ring size and additional methylene group), and substantially lower than the piperidine analog. Lower TPSA is associated with improved passive membrane permeability, particularly relevant for compounds targeting intracellular or CNS targets [2]. The compact azetidine ring thus offers a permeability advantage while retaining the hydrogen-bond donor.

Drug Design CNS Penetration Physicochemical Property Optimization

Conformational Rigidity and Reduced Entropic Penalty Relative to Flexible-Chain Analogs

The azetidine ring in 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol constrains the molecule to a limited conformational space. PubChem reports only 1 rotatable bond [1], compared to 2 rotatable bonds in the acyclic analog N-(2-hydroxyethyl)-1,3,4-thiadiazol-2-amine and 3 rotatable bonds in N-(3-hydroxypropyl)-1,3,4-thiadiazol-2-amine. Pre-organizing the hydroxyl-bearing chain into a four-membered ring reduces the entropic penalty upon target binding, a principle exploited in fragment-based drug discovery to improve ligand efficiency [2]. The azetidine ring itself has a ring strain of approximately 26.3 kcal/mol, which can also enhance reactivity for covalent inhibitor design [2].

Conformational Analysis Binding Affinity Scaffold Optimization

Regioisomeric Thiadiazole Differentiation: 1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole

The 1,3,4-thiadiazole isomer present in the target compound positions the two nitrogen atoms adjacent to the sulfur (positions 3 and 4), creating a distinct hydrogen-bond-acceptor pattern compared to the 1,2,4-thiadiazole isomer. The 1,3,4-thiadiazole ring has a dipole moment of approximately 3.3 D, whereas the 1,2,4-thiadiazole isomer has a dipole moment of ~1.5 D [1]. This difference affects molecular recognition by biological targets. In carbonic anhydrase inhibition, for example, 1,3,4-thiadiazole sulfonamides show Ki values that differ by 10- to 100-fold from their 1,2,4-thiadiazole counterparts [2]. Thus, the 1,3,4-regioisomer cannot be replaced by the 1,2,4-isomer without substantial loss of target affinity.

Isosterism Pharmacophore Design Regioselective Synthesis

High-Impact Application Scenarios for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol Based on Differentiated Evidence


Kinase Inhibitor Fragment Library Design Requiring a Constrained Hydrogen-Bond Donor

In kinase drug discovery, the hinge-binding motif often requires a hydrogen-bond donor in a specific geometry. 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol provides both the HBD (via the 3-OH) and the HBA-rich thiadiazole ring in a compact, conformationally restricted scaffold [1]. The single rotatable bond and TPSA of 77.5 Ų support permeability, while the azetidine ring strain can be exploited for covalent targeting of non-conserved cysteines [1]. This compound is thus ideally suited as a core fragment for kinase inhibitor libraries where both potency and CNS permeability are desired.

Antimicrobial Pharmacophore Expansion Using the 1,3,4-Thiadiazole Scaffold

1,3,4-Thiadiazoles are established pharmacophores in antimicrobial drug discovery, with derivatives showing activity against bacterial carbonic anhydrases and other microbial targets [2]. The azetidine-3-ol appendage in this compound offers a synthetic handle for further derivatization (etherification, esterification, oxidation to ketone) while contributing to aqueous solubility [1]. The specific 1,3,4-regiochemistry is critical, as the 1,2,4-isomer shows 10- to 100-fold weaker carbonic anhydrase binding [2], making this compound a regiochemically validated starting material for anti-infective SAR studies.

Covalent Probe Development Exploiting Azetidine Ring Strain

The azetidine ring in 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol possesses approximately 26.3 kcal/mol of ring strain, making it susceptible to ring-opening reactions under nucleophilic attack [1]. This property can be harnessed to design covalent inhibitors that target active-site nucleophiles (e.g., catalytic cysteine or serine residues). When combined with the thiadiazole ring's ability to orient the warhead within the binding pocket, this scaffold enables rational design of irreversible inhibitors with improved selectivity profiles. The hydroxyl group serves as a convenient attachment point for linker chemistry without compromising the strained azetidine warhead.

Synthetic Intermediate for 3-Substituted Azetidine-Thiadiazole Hybrids

The 3-hydroxyl group of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol is a versatile synthetic handle that can be transformed into amines, halides, sulfonates, or esters, enabling rapid diversification of the azetidine ring [1]. This compound therefore serves as a key intermediate for generating focused libraries of azetidine-thiadiazole hybrids. Its commercial availability at ≥97% purity from suppliers such as AKSci and Chemscene reduces synthetic burden and accelerates SAR exploration.

Quote Request

Request a Quote for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.